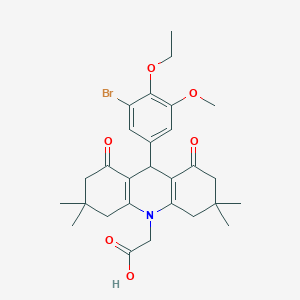![molecular formula C24H19N3O2 B302068 N-[(Z)-(1-ethylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide](/img/structure/B302068.png)
N-[(Z)-(1-ethylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(1-ethylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as EIMAF and has been synthesized through a number of methods.
Mechanism of Action
The mechanism of action of N-[(Z)-(1-ethylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It also works by reducing the levels of inflammatory cytokines in the body, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-[(Z)-(1-ethylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. The compound has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
N-[(Z)-(1-ethylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown good stability under various conditions. The compound has also shown good solubility in various solvents, which makes it easy to work with. However, one of the limitations of the compound is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-[(Z)-(1-ethylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide. One of the directions is to study the compound's potential therapeutic applications in other disease conditions such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand how it works. Additionally, the compound's potential toxicity and side effects need to be studied in more detail to determine its safety for use in humans.
Conclusion:
N-[(Z)-(1-ethylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide is a synthetic compound that has shown potential therapeutic applications in various scientific research studies. The compound has been synthesized through a number of methods and has been shown to inhibit the growth of cancer cells and reduce inflammation. The mechanism of action of the compound is not fully understood, and more research is needed to determine its safety and potential therapeutic applications.
Synthesis Methods
The synthesis of N-[(Z)-(1-ethylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide has been achieved through a number of methods. One of the most widely used methods involves the reaction of 2-aminobenzo[e][1]benzofuran with 1-ethylindole-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction leads to the formation of the desired compound in good yield.
Scientific Research Applications
N-[(Z)-(1-ethylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide has shown potential therapeutic applications in various scientific research studies. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various disease conditions.
properties
Product Name |
N-[(Z)-(1-ethylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
|---|---|
Molecular Formula |
C24H19N3O2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(Z)-(1-ethylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H19N3O2/c1-2-27-15-17(19-9-5-6-10-21(19)27)14-25-26-24(28)23-13-20-18-8-4-3-7-16(18)11-12-22(20)29-23/h3-15H,2H2,1H3,(H,26,28)/b25-14- |
InChI Key |
SZNCZUXIWJOQGY-QFEZKATASA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=N\NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES |
CCN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301993.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301996.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302000.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302001.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(dimethylamino)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302002.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302003.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-bromo-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302004.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-bromo-4-(dimethylamino)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302007.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302009.png)